molecular formula C12H18ClNO2S B069971 Dimethenamid-P CAS No. 163515-14-8

Dimethenamid-P

Cat. No.: B069971
CAS No.: 163515-14-8
M. Wt: 275.8 g/mol
InChI Key: JLYFCTQDENRSOL-VIFPVBQESA-N
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Safety and Hazards

Dimethenamid-P is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Future Directions

Dimethenamid-P is used as a pre-emergent herbicide for the control of certain broadleaf and grass weeds in various crops . The use of reduced rates of soil-applied this compound followed by postemergence herbicides in maize has been studied for its efficacy in weed control, grain yield, and economic net return . This approach not only brings notable economic benefits but also less negative impact on the environment .

Biochemical Analysis

Biochemical Properties

Dimethenamid-P is absorbed through the coleoptiles of grass seedlings or the roots and emerging shoots of dicotyledonous seedlings . It inhibits cell division and plant growth by interfering with the synthesis of very long-chain fatty acids, which are essential for cell membrane integrity and function .

Cellular Effects

This compound exerts its effects at the cellular level by reducing cell division and stunting growth . This effectively controls a broad spectrum of annual grasses and some broadleaf weeds .

Molecular Mechanism

The molecular mechanism of action of this compound involves its uptake by the plant, leading to reduced cell division and stunted growth . It interferes with the synthesis of very long-chain fatty acids, which are essential for cell membrane integrity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the rate-determining phase of sorption kinetics of this compound in soils followed a pseudo-second-order model . It is not expected to be persistent in soil systems but may be persistent in water depending on local conditions .

Metabolic Pathways

The metabolic pathway of this compound was primarily through glutathione conjugation . Other pathways involved reductive dechlorination, oxidation, hydroxylation, O-demethylation, and cyclization as well as conjugation with glucuronic acid .

Transport and Distribution

This compound primarily partitions into heterogeneous surface sites on clay minerals and organic matter and diffuses into soil micropores . The distribution of this compound in the environment is influenced by various factors such as soil organic matter, sand, and Al oxides .

Comparison with Similar Compounds

Dimethenamid-P is part of the chloroacetamide family of herbicides, which includes compounds like metazachlor and pyroxasulfone . Compared to these, this compound is unique due to its higher activity on weeds, allowing for lower application rates . This makes it more environmentally friendly and cost-effective .

Conclusion

This compound is a highly effective herbicide with a broad spectrum of activity Its unique mechanism of action and ability to be used at lower rates make it a valuable tool in modern agriculture

Properties

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFCTQDENRSOL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1N([C@@H](C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034542
Record name Dimethenamid-P
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Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

>= 280 °C, BP: 122.6 °C at 0.07 mm Hg
Record name Dimethenamid-P
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1449 mg/L at 25 °C, In hexane 20.8 g/100 mL; miscible with acetone, acetonitrile, toluene, and n-octanol (all at 25 °C)
Record name Dimethenamid-P
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.195 at 25 °C
Record name Dimethenamid-P
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.83X10-5 mm Hg /2.51 mPa/ at 25 °C
Record name Dimethenamid-P
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Faintly yellow viscous liquid, Yellow-brown, clear liquid, Dark brown liquid

CAS No.

163515-14-8
Record name Dimethenamid P
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Record name Dimethenamid-P [ISO]
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Record name Dimethenamid-P
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Record name Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1S)-2-methoxy-1-methylethyl]
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Record name DIMETHENAMID-P
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Record name Dimethenamid-P
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

<-50 °C
Record name Dimethenamid-P
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

0.02 Mol thionylchloride in 5 ml toluene are added dropwise, within 40 minutes, to 0.02 mol N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine, dissolved in 10 ml of toluene at 20° . The reaction mixture is stirred for 2 hours whereby the hydrochloride of N-(-1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene is obtained. Then are added 0.02 mol of chloroacetylchloride dissolved in 5 ml toluene. This mixture is heated during 1 hour at reflux, whereby HCl escapes. The title compound is obtained by column chromatography on silica gel with cyclohexane/ethyl acetate (8:2), b.p. 148°-150°/0.03 Torr.
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.02 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dimethenamid-P is a chloroacetamide herbicide that inhibits very-long-chain fatty acid (VLCFA) elongase, an enzyme crucial for cell membrane synthesis in plants [, , , ]. By disrupting lipid biosynthesis, this compound ultimately inhibits plant growth and leads to weed death.

A: VLCFAs are essential components of cell membranes, particularly in the expanding tissues of plants [, , ]. Inhibiting VLCFA elongase disrupts the formation of these membranes, leading to stunted growth, chlorosis (yellowing), and eventual death of susceptible weeds.

A: The molecular formula of this compound is C13H22ClNO2, and its molecular weight is 263.78 g/mol [].

A: While the provided research articles don't delve deeply into spectroscopic data, this compound can be analyzed using common techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy []. These techniques can provide detailed information about its structure and purity.

A: this compound exhibits varying levels of soil binding depending on soil properties, with a strong correlation to soil organic matter [, , ]. This binding can influence its availability for uptake by weeds and its persistence in the soil environment.

A: Research has indicated the potential of this compound in controlling glyphosate-resistant weeds, especially when used in sequential or integrated weed management programs [, , ]. Its effectiveness against specific resistant biotypes needs further investigation.

A: this compound has been registered for use in various crops, including sugarbeet, field corn, dry edible bean, potato, and soybean [, , , , , , , , , , , , , ]. Tolerance can vary among different cultivars within each crop species.

A: Some studies have reported instances of crop injury from this compound, particularly in sugarbeet and dry bean, depending on the application rate, timing, and environmental conditions [, , , , , ]. Selecting tolerant cultivars and adjusting application practices can help minimize the risk of crop injury.

A: While the research articles provided do not specifically report resistance to this compound, the potential for resistance development exists with any herbicide []. Monitoring for potential resistance and implementing diverse weed management strategies are crucial to mitigate resistance development.

A: Research has identified multiple herbicide-resistant waterhemp populations with reduced sensitivity to various VLCFA-inhibiting herbicides, including this compound []. This suggests that cross-resistance with other herbicides within the same mode of action group is possible.

A: this compound binds to soil organic matter, which influences its persistence and potential for leaching [, , ]. Microorganisms play a role in its degradation, ultimately breaking it down into non-toxic compounds.

A: While the research articles provided do not specifically focus on detailed ecotoxicological studies, it is crucial to consider the potential impact of this compound on non-target organisms and aquatic ecosystems []. Responsible application practices and monitoring are essential to minimize any negative environmental effects.

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